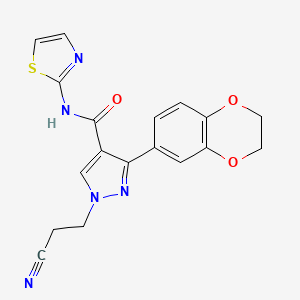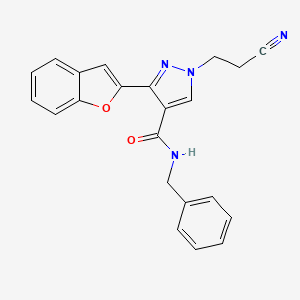![molecular formula C18H20BrClN2O2 B4943352 2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been synthesized using different methods.
Mecanismo De Acción
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This mechanism of action is different from other dopamine receptor antagonists, which also block the dopamine D2 receptor. The selective action of BRL-15572 on the dopamine D3 receptor makes it a promising candidate for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the dopamine D3 receptor. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by blocking the dopamine D3 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRL-15572 in lab experiments include its selectivity for the dopamine D3 receptor, which allows for more precise studies of the receptor's function. The limitations of using BRL-15572 include its limited availability and high cost, which may restrict its use in some studies.
Direcciones Futuras
There are several future directions for research on BRL-15572. One potential direction is to investigate its potential applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Another direction is to study the long-term effects of BRL-15572 on the brain and behavior. Additionally, further research is needed to optimize the synthesis of BRL-15572 and reduce its cost, making it more accessible for scientific research.
Métodos De Síntesis
The synthesis of BRL-15572 has been reported using different methods. One of the most common methods involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 4-(4-chlorophenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting product is then purified using chromatography techniques.
Aplicaciones Científicas De Investigación
BRL-15572 has been extensively studied for its potential applications in scientific research. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including reward, motivation, and addiction. This compound has also been shown to have potential applications in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
2-bromo-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O2/c1-24-17-11-13(10-16(19)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSCINFVFLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)

![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)

![1-{[(3-bromobenzyl)thio]acetyl}azepane](/img/structure/B4943323.png)
![N-benzyl-6-ethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4943328.png)
![5-[3-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4943330.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4943341.png)

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)